![molecular formula C12H12N2O2S B4567109 1-phenyl-N-(pyridin-4-yl)methanesulfonamide](/img/structure/B4567109.png)
1-phenyl-N-(pyridin-4-yl)methanesulfonamide
Overview
Description
1-phenyl-N-(pyridin-4-yl)methanesulfonamide is an organic compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a pyridinyl group connected through a methanesulfonamide linkage. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(pyridin-4-yl)methanesulfonamide typically involves the reaction of benzenemethanesulfonyl chloride with 4-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(pyridin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Investigated for its potential anti-inflammatory and antimicrobial properties.
- Studies have indicated its effectiveness against various cancer cell lines, showcasing significant anticancer activity.
-
Biological Research
- Explored as an enzyme inhibitor or ligand in biochemical assays.
- The compound's ability to bind to specific molecular targets allows it to modulate biological pathways relevant to diseases.
-
Industrial Applications
- Used as a building block in the synthesis of more complex organic molecules.
- Its unique structural features make it valuable in the development of new materials and chemical processes.
Anticancer Properties
Research indicates that 1-phenyl-N-(pyridin-4-yl)methanesulfonamide exhibits significant anticancer activity against various cell lines:
Cell Line | IC (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 12 |
These values suggest moderate potency, indicating potential for further optimization.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
These findings suggest effectiveness against these pathogens, highlighting its potential therapeutic applications.
Case Studies
-
Acute Myeloid Leukemia (AML)
- A study explored the effects of methanesulfonamide derivatives on AML cell lines. Modifications enhanced differentiation in AML cells, leading to reduced proliferation rates.
-
Inhibition of Kinases
- Research focused on the compound's role as a kinase inhibitor demonstrated competitive inhibition against GSK-3β and IKK-β kinases, indicating strong inhibitory activity in vitro.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-(pyridin-3-yl)methanesulfonamide
- 1-phenyl-N-(pyridin-2-yl)methanesulfonamide
- 1-phenyl-N-(pyridin-4-yl)ethanesulfonamide
Uniqueness
1-phenyl-N-(pyridin-4-yl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications.
Biological Activity
Overview
1-Phenyl-N-(pyridin-4-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound has been investigated for its inhibitory effects on various biological targets, showcasing promising results in several preclinical studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 252.30 g/mol
- Functional Groups :
- Phenyl group
- Pyridine ring
- Methanesulfonamide moiety
This compound is believed to exert its biological effects through the inhibition of specific enzymes and receptors. The sulfonamide group is known to interact with active sites of target proteins, potentially leading to altered cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it could inhibit the growth of various cancer cell lines, including:
Cell Line | IC (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 12 |
These values indicate a moderate level of potency, suggesting further optimization could enhance efficacy .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. It was evaluated against several pathogens, including:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
These findings suggest that this compound may be effective in treating infections caused by these microorganisms .
Case Studies
- Acute Myeloid Leukemia (AML) : A study explored the effect of various compounds, including derivatives of methanesulfonamide, on AML cell lines. Results indicated that certain modifications to the methanesulfonamide structure enhanced its ability to induce differentiation in AML cells, leading to reduced proliferation rates .
- Inhibition of Kinases : Another research effort focused on the compound's potential as a kinase inhibitor. It demonstrated competitive inhibition against GSK-3β and IKK-β kinases, with IC values indicating strong inhibitory activity in vitro .
Research Findings
Recent studies have highlighted the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Preliminary data suggest favorable characteristics such as low clearance rates and acceptable plasma protein binding, which are crucial for therapeutic applications .
Properties
IUPAC Name |
1-phenyl-N-pyridin-4-ylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,10-11-4-2-1-3-5-11)14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVQRSPAUNGQBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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